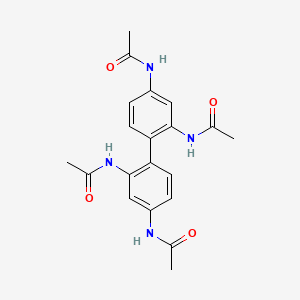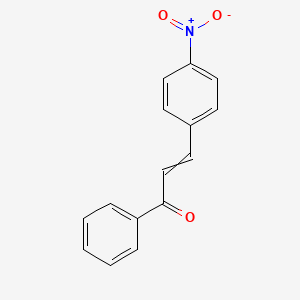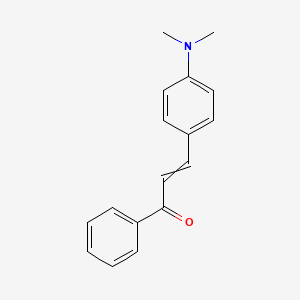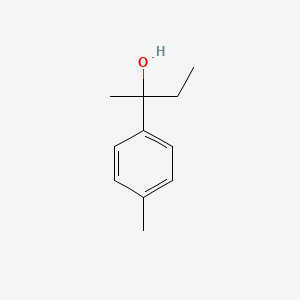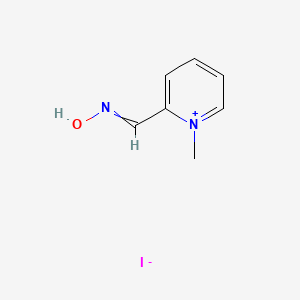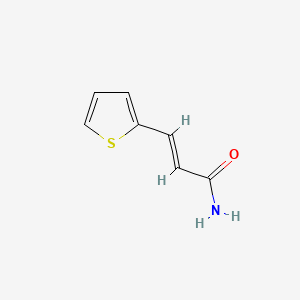
beta-(2-Furyl)acrylic acid
Übersicht
Beschreibung
Beta-(2-Furyl)acrylic acid is a useful research compound. Its molecular formula is C7H6O3 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Preparation : Rajagopalan (1942) investigated the preparation of beta-(2-furyl)acrylic acid through the condensation of furfural and malonic acid, focusing on optimizing yield and purity【Rajagopalan, 1942】.
Conformational Analysis : Fisichella et al. (1975) conducted NMR spectral studies on (E)-α-phenyl-β-(2-furyl)acrylic acids to determine their preferred conformational states【Fisichella et al., 1975】.
Production from Agricultural Waste : Mitarlis and Wikandari (2010) explored synthesizing beta-(2-furyl)-acrylic acid from bagasse (sugar industry waste), demonstrating its potential as a raw material for sunscreen compounds【Mitarlis & Wikandari, 2010】.
Medical Applications - Metal Intoxication : Tandon, Prasad, and Singh (2000) investigated the efficacy of alpha-mercapto-beta-(2-furyl) acrylic acids in mobilizing intracellularly bound cadmium in rats, highlighting potential medical applications in treating metal intoxication【Tandon et al., 2000】.
Organic Synthesis : Zhang, Xia, and Zhou (2000) studied the asymmetric aminohydroxylation of furyl and thienyl acrylates, including this compound derivatives, for potential applications in organic synthesis and pharmaceuticals【Zhang et al., 2000】.
Anthelmintic Activity : Lei et al. (1963) synthesized derivatives of beta-(5-nitro-2-furyl)-acrylamides and esters, exploring their anthelmintic activity against Schistosomiasis Japonica【Lei et al., 1963】.
Material Science : Raval, Patel, and Vyas (2002) used 3-(2-furyl)acrylic acid derivatives for fabricating and characterizing glass fiber reinforced composites, demonstrating the material science applications of this compound【Raval et al., 2002】.
Cytotoxic and Genotoxic Effects : Slameňová and Mazáriová (1979) studied the cytotoxic and genotoxic effects of 5-nitro-2-furyl acrylic acid on human fibroblasts, indicating potential implications in biomedical research【Slameňová & Mazáriová, 1979】.
Eigenschaften
IUPAC Name |
3-(furan-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJLOOJRNPHKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060233 | |
| Record name | Furylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
539-47-9 | |
| Record name | Furylacrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

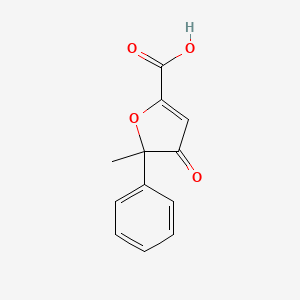
![[3-(Benzyloxy)phenyl]carbamic acid tert-butyl ester](/img/structure/B7790914.png)
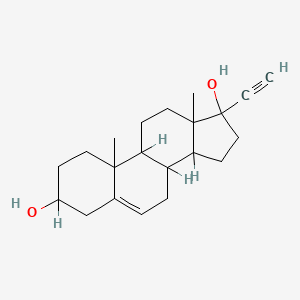
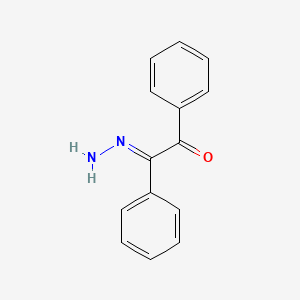

![3-[4-(3-Chloro-3-oxoprop-1-enyl)phenyl]prop-2-enoyl chloride](/img/structure/B7790941.png)
